1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
Description
This compound is a substituted indole derivative featuring a 6,7-dihydroindole core with multiple functional groups:
- 4-Methoxyphenyl and 3-methoxyphenylsulfanyl substituents at positions 1 and 4, respectively.
- A phenyl group at position 2.
- A carbaldehyde moiety at position 4.
The carbaldehyde group offers a reactive site for further derivatization. Structural characterization of such compounds typically employs X-ray crystallography (using tools like SHELX or ORTEP ), though specific data for this compound is unavailable in the provided evidence.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methoxyphenyl)sulfanyl-2-phenyl-6,7-dihydroindole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO3S/c1-32-23-14-12-22(13-15-23)30-27-16-11-21(19-31)29(34-25-10-6-9-24(17-25)33-2)26(27)18-28(30)20-7-4-3-5-8-20/h3-10,12-15,17-19H,11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHVQPCBCQYNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=C(CC3)C=O)SC5=CC=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C29H25NO3S
- Molecular Weight : 467.58 g/mol
- CAS Number : 477869-31-1
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma U251 and melanoma WM793 cells. The IC50 values for these activities were reported to be less than that of the reference drug doxorubicin, indicating promising anticancer potential .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| U251 (Glioblastoma) | <10 | Doxorubicin |
| WM793 (Melanoma) | <10 | Doxorubicin |
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In a picrotoxin-induced convulsion model, it displayed protective effects, suggesting potential use in seizure management .
The biological activity of this compound may be attributed to its structural features:
- Methoxy Groups : The presence of methoxy groups is known to enhance lipophilicity and biological activity, potentially facilitating better interaction with biological targets.
- Indole Framework : The indole structure is often associated with a range of pharmacological activities, including antitumor and neuroprotective effects.
- Sulfanyl Group : The sulfur moiety may contribute to the compound's reactivity and ability to form interactions with biological macromolecules.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study noted that derivatives with similar structural motifs showed significant activity against breast cancer cell lines, leading to further investigations into their mechanisms and therapeutic applications .
- Another investigation focused on the anticonvulsant properties of related indole derivatives, emphasizing their potential in treating epilepsy .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents, particularly in the following areas:
a. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The presence of methoxy groups is often correlated with enhanced biological activity due to their electron-donating effects, which can stabilize reactive intermediates during metabolic processes .
b. Anticonvulsant Properties
Studies have demonstrated that compounds featuring indole structures possess anticonvulsant activity. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the indole ring can significantly enhance anticonvulsant efficacy .
Materials Science
The compound's unique structure also makes it a candidate for applications in materials science:
a. Organic Electronics
Due to its electronic properties, derivatives of this compound can be investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through structural modifications allows for the development of materials with optimized charge transport characteristics .
b. Sensors
The potential for this compound to function as a sensing material has been explored, particularly in biosensing applications where its ability to interact with biomolecules can be harnessed for detection purposes. The incorporation of functional groups that can form specific interactions with target analytes increases its utility in sensor technology .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of indole derivatives similar to 1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde found that certain modifications led to enhanced cytotoxicity against MCF-7 cells. The research utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compounds. Results indicated a dose-dependent response, with some derivatives achieving IC50 values lower than standard chemotherapeutics .
Case Study 2: Synthesis and Characterization for Electronic Applications
In another study focusing on the synthesis of polycyclic fused indoline scaffolds, researchers explored the use of this compound as a precursor for developing new electronic materials. Through various synthetic routes involving cycloaddition reactions, they were able to produce derivatives that exhibited promising charge transport properties suitable for application in OLEDs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs from the evidence:
Key Observations:
- Methoxy vs. Fluoro Substitutions : Methoxy groups in the target compound likely increase lipophilicity compared to fluorine in Compounds 3 and 4, which may enhance metabolic stability .
- Sulfanyl Bridges : Both the target compound and the ethyl carboxylate derivative () feature phenylsulfanyl groups, which can participate in sulfur-mediated interactions (e.g., disulfide bonds or metal coordination).
- Carbaldehyde Reactivity : The aldehyde group in the target compound and the ethyl carboxylate derivative () offers a site for nucleophilic addition (e.g., Schiff base formation), unlike the carboxamide derivatives in .
Spectroscopic and Analytical Data
- NMR :
- Mass Spectrometry: The target compound’s molecular ion ([M+H]⁺) would align with its formula (C29H25NO3S, exact mass calculated). Compounds 3 and 4 () show precise mass matches (e.g., 359.11903 vs. 359.11958 theoretical).
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Formylation : Start with a substituted indole core (e.g., 6,7-dihydro-1H-indole) and introduce the aldehyde group at position 5 using POCl₃ and DMF under controlled conditions .
- Sulfanyl Group Introduction : Use nucleophilic substitution or coupling reactions to attach the 3-methoxyphenylsulfanyl moiety. NaH in DMF or similar bases can facilitate thiol group coupling, as seen in analogous indole derivatives .
- Phenyl and Methoxyphenyl Substitution : Electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling may be employed for aryl group installation at positions 1 and 2 .
- Purification : Flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization ensure high purity. Validate intermediates via and HR-ESI-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- : Identify protons on the indole core (e.g., NH at δ 10–12 ppm, dihydroindole CH₂ at δ 2.5–3.5 ppm) and methoxy groups (singlets at δ ~3.8 ppm) .
- : Confirm aldehyde carbonyl (δ ~190 ppm) and sulfanyl-linked carbons (δ 120–140 ppm) .
- HR-ESI-MS : Exact mass analysis (e.g., [M+H]) verifies molecular formula and purity .
- X-ray Crystallography : Resolve conformational details (e.g., planarity of the indole ring, sulfanyl group orientation) if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the introduction of the sulfanyl group at position 4 of the indole scaffold?
- Methodological Answer : Regioselectivity is influenced by:
- Electronic Effects : Electron-donating groups (e.g., methoxy at position 1) direct electrophilic substitution to position 4. DFT calculations can predict reactivity indices .
- Steric Hindrance : Bulky substituents at position 2 (e.g., phenyl) may block competing sites.
- Reaction Conditions : Use mild bases (e.g., NaHCO₃) and low temperatures to minimize side reactions. Monitor progress via TLC and optimize using Design of Experiments (DoE) .
Q. What computational strategies are recommended to model the compound’s electronic properties and predict its reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO may drive Schiff base formation in enzyme inhibition .
- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina. Prioritize binding poses with the lowest ΔG values .
- Solubility Prediction : Use COSMO-RS or QSPR models to optimize solvent systems for biological assays .
Q. How should researchers resolve contradictions in observed vs. expected biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
- Metabolic Stability : Test for rapid degradation in vitro (e.g., liver microsomes) using LC-MS. Stabilize with cytochrome P450 inhibitors if needed .
- Off-Target Screening : Employ kinase/GPCR panels to identify unintended interactions. Cross-validate with CRISPR-based gene knockout studies .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns or missing peaks for this compound?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility (e.g., rotation around the sulfanyl bond) can cause peak broadening. Use variable-temperature NMR or deuterated solvents to stabilize signals .
- Impurities : Trace solvents (e.g., DMF) or byproducts may obscure peaks. Repurify via preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water .
- Tautomerism : The aldehyde group may exist in equilibrium with enol forms. Confirm via in D₂O or IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- Fluorescence-Based Assays : Use substrates like 7-benzyloxyquinoline for CYP3A4 inhibition studies. Measure IC₅₀ values with a plate reader (λₑₓ = 340 nm, λₑₘ = 490 nm) .
- Microscale Thermophoresis (MST) : Quantify binding affinity to purified enzymes (e.g., Kd values) without labeling .
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
